4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile
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Overview
Description
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile is a chemical compound that features an imidazole ring substituted with dichloro groups and a benzonitrile moiety. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the one-pot condensation reaction of aldehydes with benzil and ammonium acetate in glacial acetic acid .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazol-2-yl derivatives: Known for their antioxidant activities.
4-(trifluoromethoxy)phenylcarbamate derivatives: Used in various chemical and biological applications.
Uniqueness
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3/c12-10-11(13)16(7-15-10)6-9-3-1-8(5-14)2-4-9/h1-4,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDCSWQIQMYCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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